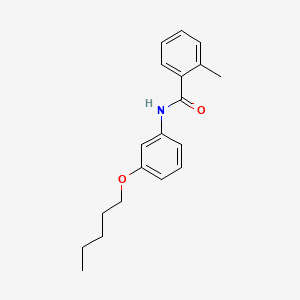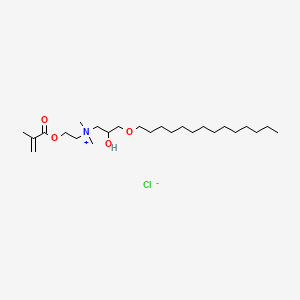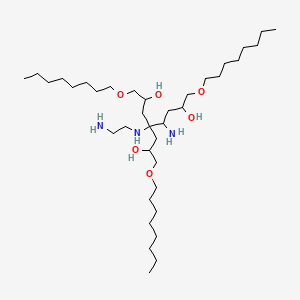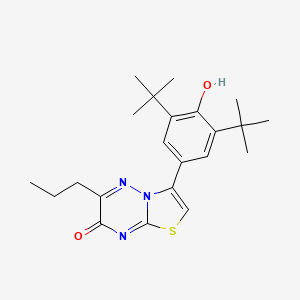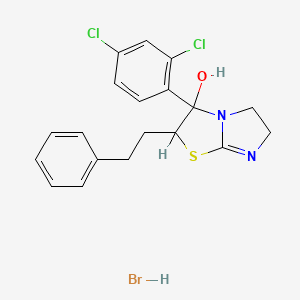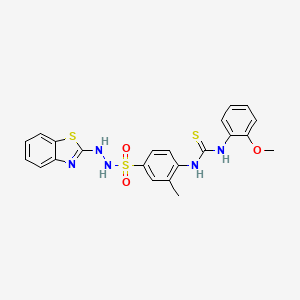
L-Tyrosine, N,N'-(1,4-dioxo-1,4-butanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- is a compound that belongs to the class of amino acid derivatives It is formed by the reaction of L-Tyrosine with a 1,4-dioxo-1,4-butanediyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- typically involves the reaction of L-Tyrosine with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The carbonyl groups in the 1,4-dioxo-1,4-butanediyl moiety can be reduced to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones, while reduction of the carbonyl groups can yield diols .
Applications De Recherche Scientifique
L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and regulation.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into proteins and peptides, affecting their structure and function. It may also influence the activity of enzymes involved in metabolic pathways, such as those related to neurotransmitter synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The parent amino acid, which is a precursor to several important biomolecules.
N-Acetyl-L-Tyrosine: A derivative of L-Tyrosine with an acetyl group attached to the amino group.
L-DOPA: A derivative of L-Tyrosine that is a precursor to dopamine.
Uniqueness
L-Tyrosine, N,N’-(1,4-dioxo-1,4-butanediyl)bis- is unique due to the presence of the 1,4-dioxo-1,4-butanediyl group, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
143673-90-9 |
|---|---|
Formule moléculaire |
C22H24N2O8 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H24N2O8/c25-15-5-1-13(2-6-15)11-17(21(29)30)23-19(27)9-10-20(28)24-18(22(31)32)12-14-3-7-16(26)8-4-14/h1-8,17-18,25-26H,9-12H2,(H,23,27)(H,24,28)(H,29,30)(H,31,32)/t17-,18-/m0/s1 |
Clé InChI |
DQPHHHPSHCZXRM-ROUUACIJSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




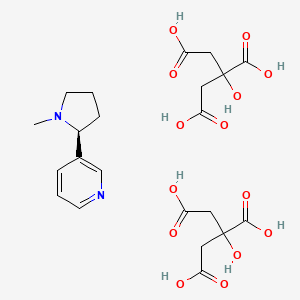
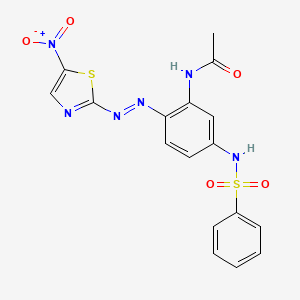
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)

